molecular formula C20H22F2N6O B1683966 PF-AKT400

PF-AKT400

Número de catálogo: B1683966
Peso molecular: 400.4 g/mol
Clave InChI: MOZRQQTUYAYCQT-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Introduction to PF-AKT400

This compound is a novel, selective, and potent ATP-competitive inhibitor of the Akt protein kinase, specifically designed to target protein kinase B alpha (PKBα) with a remarkable 900-fold selectivity over protein kinase A (PKA). This compound has garnered significant attention in cancer research due to its potential therapeutic applications in various malignancies, particularly through its ability to inhibit tumor growth and modulate signaling pathways involved in cancer progression.

Chemical Properties and Mechanism of Action

This compound has the following key properties:

  • Chemical Structure : It is based on a 3-aminopyrrolidine scaffold.
  • Selectivity : IC50 values indicate high selectivity for PKBα (0.5 nM) compared to PKA (450 nM).
  • Mechanism of Action : By inhibiting Akt, this compound disrupts downstream signaling pathways that promote cell survival and proliferation, making it a promising candidate for cancer therapy.

Antitumor Efficacy

This compound has shown significant antitumor activity in various preclinical models. Key findings from studies include:

  • Colorectal Carcinoma (Colo205) : At a dosage of 150 mg/kg administered twice daily over ten days, this compound achieved a tumor growth inhibition (TGI) of 60% .
  • Prostate Carcinoma (PC3) : In xenograft studies, the compound demonstrated a TGI of 75% at 100 mg/kg b.i.d. dosing. Remarkably, when combined with Rapamycin (10 mg/kg), a dosing regimen of 75 mg/kg b.i.d. resulted in an impressive 98% TGI .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations within 0.5 to 1 hour post-administration. The pharmacodynamic responses, measured by the inhibition of phospho-S6 and phospho-Akt levels, correlate well with the observed antitumor efficacy.

Study TypeTumor TypeDosage (mg/kg)TGI (%)Combination AgentCombination TGI (%)
Xenograft StudyColorectal150 b.i.d.60N/AN/A
Xenograft StudyProstate100 b.i.d.75N/AN/A
Combination StudyProstate75 b.i.d.98Rapamycin (10)98

Mechanistic Insights

Research has indicated that this compound effectively reduces hyperphosphorylation of Akt and S6 proteins in tumor tissues, suggesting its role in disrupting critical survival pathways in cancer cells. This modulation of Akt activity is essential for understanding how this compound can be integrated into therapeutic regimens for enhanced efficacy against resistant tumors.

Case Study: Efficacy in Prostate Cancer Models

In a detailed study involving PC3 prostate carcinoma xenografts, this compound was administered at varying doses (25 mg/kg to 100 mg/kg). The results highlighted:

  • Dose-Dependent Efficacy : Significant tumor growth inhibition was observed at higher doses, correlating with reduced levels of phosphorylated Akt.
  • Combination Therapy Potential : The combination with Rapamycin not only enhanced TGI but also provided insights into potential synergistic effects that could be explored further in clinical settings.

Case Study: Colorectal Cancer Treatment

The application of this compound in colorectal carcinoma models demonstrated:

  • Consistent Antitumor Activity : Across multiple experiments, the compound consistently inhibited tumor growth significantly.
  • Therapeutic Window Exploration : Further studies are required to establish optimal dosing regimens that maximize efficacy while minimizing toxicity.

Conclusion and Future Directions

This compound represents a promising avenue for targeted cancer therapy, particularly due to its selective inhibition of Akt signaling pathways critical for tumor growth and survival. Ongoing research aims to elucidate its full therapeutic potential through clinical trials and combination therapies.

Future studies should focus on:

  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies : Understanding the broader implications of Akt inhibition on various signaling pathways.
  • Combination Strategies : Exploring synergistic effects with other targeted therapies or chemotherapeutic agents.

Análisis De Reacciones Químicas

PF-AKT400 se somete a varios tipos de reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio.

    Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede dar como resultado la formación de derivados hidroxilados, mientras que la reducción puede producir productos deshidroxilados .

Comparación Con Compuestos Similares

PF-AKT400 es único debido a su alta selectividad y potencia hacia PKBα en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

This compound destaca por su mayor selectividad y efectividad en modelos in vivo .

Actividad Biológica

PF-AKT400, also known as AKT-0286 or ZINC-111606147, is a selective and potent ATP-competitive inhibitor of protein kinase B (PKB/Akt) that has garnered significant attention for its potential as an anticancer therapeutic agent. This compound is characterized by its unique 3-aminopyrrolidine scaffold, which contributes to its high selectivity and efficacy against various cancer types.

This compound primarily inhibits the Akt pathway, a critical signaling cascade involved in cell survival, proliferation, and metabolism. By selectively targeting Akt, this compound disrupts downstream signaling that promotes tumor growth and survival. The compound exhibits a 900-fold greater selectivity for PKBα (IC50 = 0.5 nM) compared to PKA (IC50 = 450 nM) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

In Vitro Activity

In cellular assays, this compound demonstrated significant inhibition of Akt phosphorylation and downstream signaling pathways. For instance, in U87 glioblastoma cells, the compound showed an IC50 of 310 nM for inhibiting phosphorylated GSK-3α, a downstream target of Akt . Additionally, the compound effectively reduced phospho-S6 levels at concentrations around 110 nM , indicating its capacity to modulate mTORC1 activity through the Akt pathway.

In Vivo Efficacy

The efficacy of this compound has been evaluated in various xenograft models:

  • Prostate Carcinoma (PC3 Xenograft Model) : At a dosage of 100 mg/kg administered twice daily for 10 days, this compound achieved a 75% tumor growth inhibition (TGI) . When combined with Rapamycin (10 mg/kg), the TGI increased to an impressive 98% .
  • Colorectal Carcinoma (Colo205 Xenograft Model) : A dosage of 150 mg/kg resulted in a 60% TGI , further supporting the compound's anticancer potential .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound indicates rapid absorption and peak plasma concentrations within 0.5 hours post-administration. The pharmacodynamic responses, such as reductions in phospho-S6 and phospho-Akt levels, peaked at approximately 2-4 hours after dosing . A pharmacokinetic/pharmacodynamic (PK/PD) model established a correlation between dosage and efficacy, highlighting the compound's potential for dose optimization in clinical settings.

Case Study 1: Combination Therapy with Rapamycin

In a study examining the effects of this compound in combination with Rapamycin on PC3 xenografts, researchers found that the combination therapy significantly outperformed either agent alone. The synergy observed suggests that targeting multiple pathways may enhance therapeutic outcomes in prostate cancer treatment .

Case Study 2: Tumor Microenvironment Modulation

Another investigation focused on how this compound modulates the tumor microenvironment. It was noted that treatment led to alterations in immune cell infiltration within tumors, potentially enhancing anti-tumor immunity alongside direct cytotoxic effects on cancer cells. This underscores the multifaceted role of this compound beyond mere cell proliferation inhibition .

Summary of Findings

Study TypeModelDose (mg/kg)TGI (%)Key Findings
In VivoPC3 Xenograft100 b.i.d.75Significant reduction in tumor growth
In VivoPC3 + Rapamycin75 + 1098Synergistic effect observed
In VivoColo205 Xenograft150 b.i.d.60Effective against colorectal carcinoma
In VitroU87 Cells--IC50 for p-GSK-3α at 310 nM

Propiedades

IUPAC Name

N-[[(3S)-3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZRQQTUYAYCQT-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CNC2=C1C(=NC=N2)N3CC[C@@](C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-AKT400
Reactant of Route 2
Reactant of Route 2
PF-AKT400
Reactant of Route 3
Reactant of Route 3
PF-AKT400
Reactant of Route 4
Reactant of Route 4
PF-AKT400
Reactant of Route 5
Reactant of Route 5
PF-AKT400
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
PF-AKT400

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.